Cas no 2229219-17-2 (tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate)

Tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable in pharmaceutical and medicinal chemistry. Its structure features a piperazine core functionalized with a tert-butoxycarbonyl (Boc) protecting group and a 2-amino-1,3-oxazole moiety, enabling selective modifications for drug discovery applications. The Boc group enhances stability during synthetic processes, while the oxazole ring offers a reactive site for further derivatization. This compound is commonly employed in the development of bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its balanced reactivity and compatibility with diverse reaction conditions. Its well-defined purity and structural reliability make it a preferred choice for research and industrial applications.
tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate structure
2229219-17-2 structure
商品名:tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate
CAS番号:2229219-17-2
MF:C14H24N4O3
メガワット:296.365363121033
CID:5976307
PubChem ID:165621882

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate
    • EN300-1886003
    • tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
    • 2229219-17-2
    • インチ: 1S/C14H24N4O3/c1-14(2,3)21-13(19)18-8-6-17(7-9-18)5-4-11-10-16-12(15)20-11/h10H,4-9H2,1-3H3,(H2,15,16)
    • InChIKey: RTSPSRVPZUELOY-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCN(CCC2=CN=C(N)O2)CC1)=O

計算された属性

  • せいみつぶんしりょう: 296.18484064g/mol
  • どういたいしつりょう: 296.18484064g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 84.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1886003-0.5g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
0.5g
$1207.0 2023-09-18
Enamine
EN300-1886003-5.0g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
5g
$3645.0 2023-06-03
Enamine
EN300-1886003-2.5g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
2.5g
$2464.0 2023-09-18
Enamine
EN300-1886003-10g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
10g
$5405.0 2023-09-18
Enamine
EN300-1886003-1.0g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
1g
$1256.0 2023-06-03
Enamine
EN300-1886003-5g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
5g
$3645.0 2023-09-18
Enamine
EN300-1886003-0.1g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
0.1g
$1106.0 2023-09-18
Enamine
EN300-1886003-10.0g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
10g
$5405.0 2023-06-03
Enamine
EN300-1886003-0.05g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
0.05g
$1056.0 2023-09-18
Enamine
EN300-1886003-0.25g
tert-butyl 4-[2-(2-amino-1,3-oxazol-5-yl)ethyl]piperazine-1-carboxylate
2229219-17-2
0.25g
$1156.0 2023-09-18

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate 関連文献

tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylateに関する追加情報

Research Brief on tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate (CAS: 2229219-17-2)

The compound tert-butyl 4-2-(2-amino-1,3-oxazol-5-yl)ethylpiperazine-1-carboxylate (CAS: 2229219-17-2) has recently gained attention in chemical biology and medicinal chemistry research due to its potential as a versatile building block for drug discovery. This piperazine-oxazole hybrid structure combines two privileged pharmacophores, making it particularly interesting for the development of novel bioactive molecules targeting various disease pathways.

Recent studies have demonstrated the compound's utility as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway. The 2-amino-1,3-oxazole moiety serves as an excellent hydrogen bond acceptor and donor, enabling specific interactions with biological targets, while the protected piperazine group provides opportunities for further structural diversification through standard coupling reactions.

A 2023 study published in the Journal of Medicinal Chemistry explored structure-activity relationships of derivatives synthesized from this scaffold, revealing promising anticancer activity against several tumor cell lines. The researchers noted that the tert-butyloxycarbonyl (Boc) protecting group offers convenient deprotection conditions, allowing for efficient generation of secondary amines for further functionalization.

From a synthetic chemistry perspective, the compound has been employed in novel multicomponent reactions to generate diverse heterocyclic libraries. Its stability under various reaction conditions and compatibility with common coupling reagents make it particularly valuable for parallel synthesis approaches in drug discovery programs.

Ongoing research is investigating the pharmacokinetic properties of derivatives based on this scaffold, with preliminary data suggesting favorable metabolic stability and blood-brain barrier penetration potential. These characteristics position the compound as a promising starting point for CNS-targeted therapeutics.

Several pharmaceutical companies have included this building block in their proprietary compound collections for high-throughput screening campaigns. Its molecular weight (283.35 g/mol) and calculated physicochemical properties fall within desirable ranges for lead-like compounds, making it particularly attractive for fragment-based drug discovery approaches.

Future research directions include exploring its application in PROTAC (proteolysis targeting chimera) design and investigating its potential as a covalent warhead carrier through modification of the oxazole ring system. The versatility of this scaffold suggests it will remain an important tool in medicinal chemistry for years to come.

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